molecular formula C6H2I2N2O4 B3050866 1,2-Diiodo-4,5-dinitrobenzene CAS No. 29270-47-1

1,2-Diiodo-4,5-dinitrobenzene

Cat. No.: B3050866
CAS No.: 29270-47-1
M. Wt: 419.9 g/mol
InChI Key: KAQQACPCRNDISO-UHFFFAOYSA-N
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Description

1,2-Diiodo-4,5-dinitrobenzene is an organic compound with the molecular formula C6H2I2N2O4 It is a derivative of benzene, where two iodine atoms and two nitro groups are substituted at the 1,2 and 4,5 positions, respectively

Scientific Research Applications

1,2-Diiodo-4,5-dinitrobenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving nitroaromatic compounds.

    Medicine: Research into its potential use as a radiolabeled compound for diagnostic imaging or as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diiodo-4,5-dinitrobenzene can be synthesized through a multi-step process involving the nitration and iodination of benzene derivatives. One common method involves the nitration of 1,2-dinitrobenzene followed by iodination. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the iodination can be achieved using iodine and a suitable oxidizing agent such as nitric acid or hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Diiodo-4,5-dinitrobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The presence of nitro groups makes the benzene ring less reactive towards electrophilic substitution, but the iodine atoms can be replaced under specific conditions.

    Nucleophilic Aromatic Substitution:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium hydroxide in a polar aprotic solvent like dimethyl sulfoxide.

    Reduction: Reducing agents like tin and hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Major Products Formed

    Electrophilic Aromatic Substitution: Halogenated derivatives of this compound.

    Nucleophilic Aromatic Substitution: Substituted derivatives with nucleophiles replacing the iodine atoms.

    Reduction: 1,2-diamino-4,5-dinitrobenzene or 1,2-diamino-4,5-diiodobenzene, depending on the extent of reduction.

Mechanism of Action

The mechanism of action of 1,2-diiodo-4,5-dinitrobenzene involves its interaction with molecular targets through its nitro and iodine substituents. The nitro groups can participate in redox reactions, while the iodine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways and cellular processes, making the compound useful in studying enzyme mechanisms and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dinitrobenzene: Lacks the iodine substituents, making it less reactive in certain substitution reactions.

    1,3-Dinitrobenzene: Has nitro groups at different positions, leading to different reactivity and applications.

    1,4-Dinitrobenzene: Symmetrical arrangement of nitro groups, resulting in different physical and chemical properties.

Uniqueness

1,2-Diiodo-4,5-dinitrobenzene is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential applications. The combination of these substituents allows for a wide range of chemical transformations and makes the compound valuable in various fields of research.

Properties

IUPAC Name

1,2-diiodo-4,5-dinitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2I2N2O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQQACPCRNDISO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)I)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2I2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454090
Record name 1,2-diiodo-4,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29270-47-1
Record name 1,2-diiodo-4,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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